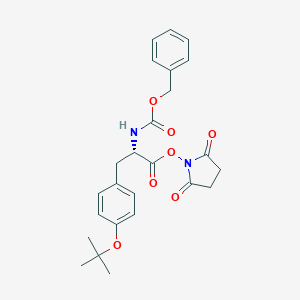

Z-Tyr(tBu)-OSu

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O7/c1-25(2,3)33-19-11-9-17(10-12-19)15-20(23(30)34-27-21(28)13-14-22(27)29)26-24(31)32-16-18-7-5-4-6-8-18/h4-12,20H,13-16H2,1-3H3,(H,26,31)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLJTOVTUWDKCW-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560649 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10068-67-4 | |

| Record name | Carbamic acid, [(1S)-1-[[4-(1,1-dimethylethoxy)phenyl]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10068-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Z-Tyr(tBu)-OSu: Chemical Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Z-Tyr(tBu)-OSu in Peptide Chemistry

In the intricate field of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of success. This compound, or N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester, stands as a cornerstone building block for the incorporation of a protected tyrosine residue into a growing peptide chain. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and application of this versatile reagent, offering field-proven insights for researchers and professionals in drug development and peptide chemistry.

The strategic utility of this compound lies in its orthogonal protecting group strategy. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, while the tert-butyl (tBu) group safeguards the phenolic hydroxyl function of the tyrosine side chain. The N-hydroxysuccinimide (OSu) ester provides a pre-activated carboxyl group, facilitating efficient peptide bond formation. This combination of protecting groups and activation makes this compound a valuable reagent in both solution-phase and solid-phase peptide synthesis (SPPS), particularly in synthetic strategies where Fmoc or Boc chemistries may be less suitable or when a specific deprotection scheme is desired.

I. Chemical Structure and Physicochemical Properties

The unique trifecta of the Z, tBu, and OSu moieties endows this compound with a distinct set of chemical and physical properties that are fundamental to its application in peptide synthesis.

Molecular Structure

The chemical structure of this compound is characterized by a central L-tyrosine core with its three functional groups—the α-amino group, the phenolic hydroxyl group, and the carboxylic acid—all strategically modified.

Caption: Chemical structure of this compound.

Physicochemical Data

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 10068-67-4 | [1][2] |

| Molecular Formula | C₂₅H₂₈N₂O₇ | [2][3] |

| Molecular Weight | 468.5 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 118-126 °C | [2] |

| Solubility | Soluble in common organic solvents such as DMF, DCM, and NMP. | [4][5][6] |

| Storage Conditions | 2-8°C, sealed in a dry environment. | [2] |

II. Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Z-Tyr(tBu)-OH. The key is the activation of the carboxylic acid group to form the N-hydroxysuccinimide ester.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-hydroxysuccinimide esters of Z-protected amino acids.[7]

Materials:

-

Z-Tyr(tBu)-OH

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dioxane or Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Hexane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Z-Tyr(tBu)-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dioxane or THF.

-

Cooling: Cool the solution to 0°C in an ice bath with stirring.

-

Addition of Coupling Reagent: Add a solution of DCC (1.1 equivalents) in anhydrous dioxane or THF dropwise to the cooled solution.

-

Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Workup:

-

Remove the DCU precipitate by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Crystallization: Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

III. Application in Solid-Phase Peptide Synthesis (SPPS)

While the Z-group is traditionally associated with solution-phase synthesis due to its removal by catalytic hydrogenation, this compound can be effectively utilized in SPPS, particularly when a final deprotection with strong acid is compatible with the overall synthetic strategy.[7][8][9]

SPPS Workflow using this compound

Caption: General SPPS workflow incorporating this compound.

Detailed Experimental Protocol: SPPS using this compound

This protocol outlines the manual solid-phase synthesis of a peptide on a Wang resin, incorporating a this compound residue.

Materials:

-

Wang resin pre-loaded with the first amino acid

-

This compound

-

Other required protected amino acids (e.g., Boc- or Fmoc-protected)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Deprotection solution (e.g., 20% piperidine in DMF for Fmoc; TFA/DCM for Boc)

-

Coupling reagents (if not using the OSu ester directly)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the pre-loaded resin in DMF in a reaction vessel for 30-60 minutes.[10]

-

N-terminal Deprotection:

-

For Fmoc-SPPS: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for 15-20 minutes.

-

For Boc-SPPS: Treat the resin with a solution of TFA in DCM (e.g., 25-50%) for 1-2 minutes, drain, and repeat for 20-30 minutes.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove deprotection reagents and byproducts.

-

Coupling of this compound:

-

Dissolve this compound (2-3 equivalents relative to resin loading) in DMF.

-

Add the solution to the deprotected resin.

-

Agitate the mixture at room temperature for 2-4 hours or until a negative Kaiser test is obtained.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection:

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[10]

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

IV. Potential Side Reactions and Mitigation Strategies

While this compound is a robust reagent, awareness of potential side reactions is crucial for ensuring high purity of the final peptide product.

-

Racemization: As with any activated amino acid, there is a risk of racemization at the α-carbon during coupling. To minimize this, it is advisable to avoid prolonged pre-activation times and the use of strong, sterically unhindered bases.[13][14][15]

-

Hydrolysis of the OSu Ester: N-hydroxysuccinimide esters are susceptible to hydrolysis, especially in the presence of moisture. It is imperative to use anhydrous solvents and store the reagent in a desiccated environment.

-

Side-chain Alkylation: During the final TFA cleavage, the tert-butyl cation generated from the tBu protecting group can reattach to nucleophilic residues, particularly the tyrosine ring, leading to the formation of tert-butyl adducts. The inclusion of scavengers such as triisopropylsilane (TIS) or ethanedithiol (EDT) in the cleavage cocktail is essential to quench these reactive cations.[16][17]

-

Incomplete Z-group Cleavage: While not a side reaction of the coupling step, it is important to note that the Z-group is typically removed by catalytic hydrogenation, which is not compatible with SPPS. If the final peptide requires a free N-terminus, an alternative N-α-protecting group should be used for the final coupling step, or the Z-protected peptide can be cleaved from the resin and deprotected in solution.

V. Conclusion and Future Perspectives

This compound remains a highly valuable and versatile tool in the arsenal of the peptide chemist. Its unique combination of a stable N-α-Z-protecting group, a robust tBu side-chain protection, and a pre-activated OSu ester makes it an excellent choice for specific applications in both solution-phase and solid-phase peptide synthesis. A thorough understanding of its chemical properties, synthetic route, and potential side reactions, as outlined in this guide, empowers researchers to leverage its full potential in the synthesis of complex and biologically active peptides. As the field of peptide-based therapeutics continues to expand, the strategic application of well-characterized building blocks like this compound will undoubtedly play a pivotal role in advancing drug discovery and development.

VI. References

-

Aapptec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

-

Howl, J. (Ed.). (2005). Peptide Synthesis and Applications. Humana Press.

-

Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). A new mild cleavage of peptides from Rink amide resin. Journal of Peptide Science, 12(4), 227-232.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256.

-

Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.

-

Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104-126.

-

Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

-

Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.

-

Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Retrieved from [Link]

-

Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Aapptec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

-

SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Peptide synthesis. Retrieved from [Link]

-

PubChem. (n.d.). O-(1,1-Dimethylethyl)-N-((phenylmethoxy)carbonyl)-L-tyrosine. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-L-Tyr(tBu)-OH. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158). Retrieved from [Link]

-

Bio-fount. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Z-Tyr-OSu. Retrieved from [Link]

Sources

- 1. 10068-67-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. This compound | 10068-67-4 [amp.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. biosynth.com [biosynth.com]

- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. rsc.org [rsc.org]

- 14. nbinno.com [nbinno.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. peptide.com [peptide.com]

An In-Depth Technical Guide to the Synthesis of Z-L-Tyr(tBu)-OSu: A Cornerstone for Peptide Chemists

Abstract

This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine-N-hydroxysuccinimide ester (Z-L-Tyr(tBu)-OSu). This activated amino acid derivative is a critical building block in solution-phase and solid-phase peptide synthesis, prized for its orthogonal protecting group strategy that enables the selective deprotection of the N-terminus and the tyrosine side chain. This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but a deep dive into the chemical principles, strategic considerations, and practical execution of this multi-step synthesis. Every step is substantiated with mechanistic insights and references to authoritative literature, ensuring a self-validating and reproducible methodology.

Introduction: The Strategic Importance of Z-L-Tyr(tBu)-OSu in Peptide Synthesis

The art of peptide synthesis lies in the controlled, sequential assembly of amino acids. This necessitates a robust strategy of temporary and permanent protecting groups to prevent unwanted side reactions. Z-L-Tyr(tBu)-OSu is an exemplar of this strategic design. The benzyloxycarbonyl (Z) group offers temporary protection of the α-amino group, which can be selectively removed under conditions that leave the side-chain protection intact.[1][2] Conversely, the tert-butyl (tBu) ether safeguarding the phenolic hydroxyl group of tyrosine is stable to the conditions used for Z-group removal but can be cleaved under acidic conditions, a strategy known as orthogonal protection.[3][4] The N-hydroxysuccinimide (OSu) ester serves as an activating group for the carboxyl terminus, facilitating efficient peptide bond formation.[5]

This guide will delineate a reliable synthetic route to Z-L-Tyr(tBu)-OSu, commencing from the commercially available L-tyrosine. The pathway is dissected into three core transformations:

-

N-α-Protection: Introduction of the benzyloxycarbonyl (Z) group.

-

O-Side Chain Protection: Tert-butylation of the phenolic hydroxyl group.

-

C-Terminus Activation: Conversion of the carboxylic acid to an N-hydroxysuccinimide (OSu) ester.

The Synthetic Pathway: A Step-by-Step Elucidation

The overall synthetic scheme is presented below, followed by a detailed exploration of each transformation.

Caption: Overall synthetic workflow for Z-L-Tyr(tBu)-OSu from L-Tyrosine.

Step 1: N-α-Benzyloxycarbonyl (Z) Protection of L-Tyrosine

The initial step involves the protection of the α-amino group of L-tyrosine with the benzyloxycarbonyl (Z) group. This is typically achieved under Schotten-Baumann conditions, where the amino acid is dissolved in a basic aqueous solution and reacted with benzyl chloroformate (Z-Cl).[1]

Mechanism: The base deprotonates the amino group, increasing its nucleophilicity. The resulting free amine then attacks the electrophilic carbonyl carbon of benzyl chloroformate in a nucleophilic acyl substitution reaction, leading to the formation of the stable carbamate linkage.

Experimental Protocol: Synthesis of Z-L-Tyr-OH

-

Dissolution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve L-tyrosine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents).

-

Addition of Z-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of Z-L-Tyr-OH will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.

Step 2: O-tert-Butylation of Z-L-Tyr-OH

The phenolic hydroxyl group of the tyrosine side chain is protected as a tert-butyl ether. This is a crucial step for preventing side reactions such as O-acylation during subsequent peptide coupling steps.[3] The tert-butylation is generally achieved by reacting Z-L-Tyr-OH with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid.[6]

Mechanism: The acid catalyst protonates the isobutylene, generating a stable tert-butyl carbocation. This electrophile is then attacked by the nucleophilic phenolic oxygen of Z-L-Tyr-OH to form the tert-butyl ether.

Experimental Protocol: Synthesis of Z-L-Tyr(tBu)-OH

-

Dissolution: Dissolve Z-L-Tyr-OH (1.0 equivalent) in a suitable organic solvent such as dichloromethane (CH₂Cl₂).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Reaction with Isobutylene: Cool the solution and add condensed isobutylene. The reaction is typically performed in a sealed pressure vessel and stirred at room temperature for several days. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully vent the excess isobutylene. Neutralize the reaction mixture with a base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 3: N-Hydroxysuccinimide (OSu) Ester Formation

The final step is the activation of the carboxyl group of Z-L-Tyr(tBu)-OH as an N-hydroxysuccinimide (OSu) ester. This is most commonly achieved using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of N-hydroxysuccinimide (NHS).[5][7]

Mechanism of Carbodiimide-Mediated NHS Ester Formation:

-

Activation of the Carboxyl Group: The carboxylic acid attacks the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate.[7][8]

-

Nucleophilic Attack by NHS: The N-hydroxysuccinimide then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.[9]

-

Formation of the NHS Ester and Byproduct: This results in the formation of the stable Z-L-Tyr(tBu)-OSu ester and the insoluble byproduct, dicyclohexylurea (DCU).[5]

Caption: Mechanism of DCC/NHS mediated carboxyl activation.

Experimental Protocol: Synthesis of Z-L-Tyr(tBu)-OSu

-

Reagent Dissolution: In a round-bottom flask, dissolve Z-L-Tyr(tBu)-OH (1.0 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

DCC Addition: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent dropwise to the cooled solution while stirring.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Byproduct Removal: Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Z-L-Tyr(tBu)-OSu as a white solid.

Quantitative Data Summary

| Step | Reactants | Key Reagents | Molar Ratio (Target:Reagent) | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | L-Tyrosine | Benzyl Chloroformate | 1 : 1.1 | Water/Base | 0 to RT | >90 |

| 2 | Z-L-Tyr-OH | Isobutylene | 1 : Excess | CH₂Cl₂ | RT | 70-85 |

| 3 | Z-L-Tyr(tBu)-OH | NHS, DCC | 1 : 1.1 : 1.1 | CH₂Cl₂ or THF | 0 to RT | 85-95 |

Characterization and Quality Control

The identity and purity of the synthesized Z-L-Tyr(tBu)-OSu should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, ensuring the presence of the Z, tBu, and OSu groups and the integrity of the tyrosine backbone.

-

Mass Spectrometry (MS): To verify the molecular weight of the final product.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion: A Robust and Validated Synthetic Route

The synthesis of Z-L-Tyr(tBu)-OSu, while multi-step, is a well-established and reliable process. By understanding the underlying chemical principles of each transformation—from the classic Schotten-Baumann N-protection to the acid-catalyzed O-alkylation and the carbodiimide-mediated esterification—researchers can confidently produce this vital reagent for advanced peptide synthesis. The protocols provided herein, grounded in authoritative chemical literature, offer a clear and reproducible path to obtaining high-purity Z-L-Tyr(tBu)-OSu, thereby empowering the development of novel peptide-based therapeutics and research tools.

References

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

-

Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. [Link]

-

Lund, H. (1979). Formation and synthesis of 3'-t-butyltyrosine. International Journal of Peptide and Protein Research, 14(4), 344-346. [Link]

-

ResearchGate. (n.d.). Carbodiimide/NHS Derivatization of COOH-Terminated SAMs: Activation or Byproduct Formation?[Link]

-

The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. [Link]

- Google Patents. (2014). CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine.

- Google Patents. (1970). US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis.

-

ResearchGate. (n.d.). Synthesis of L-Tyr(tBu)-OH. [Link]

-

Williams, R. M., & Yuan, C. (1992). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 57(25), 6519-6527. [Link]

-

The Royal Society of Chemistry. (2011). Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and. [Link]

-

ResearchGate. (n.d.). Tert-butylation of phenols. [Link]

-

YouTube. (2021, December 8). Tyrosine biochemistry - catecholamine synthesis & more. [Link]

-

Wu, G., & Wasylishen, R. E. (2005). A solid-state (17)O NMR study of L-tyrosine in different ionization states. Journal of the American Chemical Society, 127(51), 18146-18154. [Link]

-

Demco, D. E., & Blümich, B. (2001). Structure and Dynamic Properties of Solid l-Tyrosine-Ethylester as Seen by 13C MAS NMR. The Journal of Physical Chemistry A, 105(34), 7875-7884. [Link]

- Google Patents. (1953).

-

Faleev, N. G., Ruvinov, S. B., Demidkina, T. V., Zakomirdina, L. N., & Torchinsky, Y. M. (1998). The Role of Acidic Dissociation of Substrate's Phenol Group in the Mechanism of Tyrosine Phenol-Lyase. Biochemistry (Moscow), 63(11), 1297-1304. [Link]

-

Zlatopolskiy, B. D., Zischler, J., Krapf, P., & Neumaier, B. (2012). Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method. Applied Radiation and Isotopes, 70(1), 124-129. [Link]

-

Kim, K. H., & Lee, K. W. (2005). Optimal recovery of high-purity rutin crystals from the whole plant of Fagopyrum esculentum Moench (buckwheat) by extraction, fractionation, and recrystallization. Bioresource Technology, 96(15), 1625-1630. [Link]

-

Ohio State Biochemistry Program. (n.d.). CHEM 7160 – Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Ohio State University. (n.d.). LASER DESORPTION SUPERSONIC JET SPECTROSCOPY OF HYDRATED TYROSINE. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine - Google Patents [patents.google.com]

- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Z-Tyr(tBu)-OSu: A Core Reagent in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the precise assembly of amino acid building blocks is paramount. Success hinges on the strategic use of protecting groups to temporarily mask reactive functionalities, thereby directing the formation of the correct peptide bonds. This guide provides a comprehensive technical overview of N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester, commonly abbreviated as Z-Tyr(tBu)-OSu. We will delve into its chemical properties, the strategic rationale behind its design, and its practical application in solution-phase peptide synthesis, offering field-proven insights for researchers at the bench.

Core Properties of this compound

This compound is a crystalline, stable derivative of the amino acid L-tyrosine, specifically engineered for use in peptide synthesis. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester | [1] |

| Synonyms | Z-L-Tyr(tBu)-OSu, Cbthis compound | [1] |

| CAS Number | 10068-67-4 | |

| Molecular Formula | C₂₅H₂₈N₂O₇ | |

| Molecular Weight | 468.5 g/mol | |

| Appearance | White to off-white powder | |

| Storage | 2-8°C, sealed in a dry environment | [1] |

The Strategic Triad: Understanding the Z, tBu, and OSu Moieties

The efficacy of this compound in controlled peptide synthesis stems from the distinct roles of its three key functional components: the Benzyloxycarbonyl (Z) group, the tert-butyl (tBu) group, and the N-hydroxysuccinimide (OSu) ester. This combination exemplifies an orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others.[2][3]

The N-α-Terminus Protector: Benzyloxycarbonyl (Z) Group

The Z-group, one of the classical urethane-type protecting groups in peptide chemistry, masks the α-amino group of tyrosine.[4][5]

-

Function: It prevents the nucleophilic amino group from engaging in unwanted side reactions, such as self-polymerization, during the activation of the carboxyl group.[6]

-

Stability: The Z-group is stable under the mildly acidic and basic conditions often encountered during peptide synthesis.[7]

-

Cleavage: Its primary removal method is catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd/C).[2][4] This specific cleavage condition makes it incompatible with standard solid-phase peptide synthesis (SPPS), where the catalyst can be problematic, thus designating Z-protected amino acids primarily for solution-phase synthesis.[3]

The Side-Chain Shield: tert-Butyl (tBu) Group

The phenolic hydroxyl group on the tyrosine side chain is reactive and requires protection to prevent side reactions like O-acylation during peptide coupling.[4]

-

Function: The tBu ether provides robust protection for this hydroxyl group.

-

Stability: It is stable to the basic conditions used for Fmoc group removal and the catalytic hydrogenation used for Z-group cleavage.[3]

-

Cleavage: The tBu group is highly sensitive to strong acids and is typically removed with trifluoroacetic acid (TFA).[8][9] This acid-lability is orthogonal to the hydrogenolysis-based removal of the Z-group.

The Carboxyl Activator: N-hydroxysuccinimide (OSu) Ester

To form a peptide bond, the carboxylic acid group of the incoming amino acid must be activated to make it susceptible to nucleophilic attack by the amino group of the growing peptide chain.

-

Function: The N-hydroxysuccinimide ester is a pre-activated form of the amino acid.[10][11] This "active ester" is highly reactive towards primary amines, facilitating efficient peptide bond formation.[12][13]

-

Advantages: Using a stable, crystalline active ester like this compound simplifies the coupling procedure by eliminating the need for in-situ activation with potentially problematic coupling reagents. This approach often leads to cleaner reactions and minimizes the risk of racemization at the α-carbon.[3][10]

The orthogonality of these groups is a cornerstone of the Z/tBu strategy, allowing for selective deprotection and chain elongation, which is particularly valuable in the synthesis of complex peptide fragments in solution.

Detailed Protocol: Synthesis of this compound

-

Preparation: Dissolve Z-Tyr(tBu)-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane (DCM) or ethyl acetate.

-

Cooling: Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution while stirring. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Reaction: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for 12-16 hours.

-

Work-up: Filter off the DCU precipitate and wash it with a small amount of cold DCM.

-

Purification: Combine the filtrates and wash sequentially with 5% NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent such as isopropanol to yield pure, crystalline this compound.

Application in Solution-Phase Peptide Coupling

This compound serves as the acylating agent (the "incoming" amino acid) in the peptide bond forming reaction. The pre-activated nature of the OSu ester simplifies the coupling step.

Detailed Protocol: Dipeptide Synthesis using this compound

This protocol describes the coupling of this compound to an amino acid ester (e.g., H-Gly-OMe·HCl) to form the dipeptide Z-Tyr(tBu)-Gly-OMe.

-

Amine Component Preparation: Dissolve the amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl, 1 equivalent) in a suitable solvent like dimethylformamide (DMF).

-

Neutralization: Neutralize the hydrochloride salt by adding a non-nucleophilic tertiary amine, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1 equivalent), at 0°C.

-

Coupling: Add a solution of this compound (1.05 equivalents) in DMF to the neutralized amino acid ester solution.

-

Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-24 hours).

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, 5% NaHCO₃, and brine to remove unreacted components and byproducts.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude protected dipeptide.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Deprotection Strategies

Following the successful assembly of the desired peptide sequence, the protecting groups must be removed. The orthogonal nature of the Z and tBu groups allows for their selective or simultaneous cleavage.

-

Z-Group Removal (Debenzyloxycarbonylation):

-

Method: Catalytic hydrogenation.

-

Procedure: The protected peptide is dissolved in a solvent like methanol or ethanol, and a catalytic amount of Palladium on carbon (10% Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere (typically at atmospheric pressure using a balloon) until the reaction is complete. [4]The catalyst is removed by filtration through Celite, and the solvent is evaporated.

-

-

tBu-Group Removal (Acidolysis):

-

Method: Treatment with a strong acid.

-

Procedure: The peptide is treated with a cleavage cocktail, most commonly containing a high concentration of trifluoroacetic acid (TFA), often with scavengers like water or triisopropylsilane (TIS) to prevent side reactions with reactive carbocations generated during cleavage. [9]

-

Comparison with Fmoc/tBu Strategy

While the Z/Bzl (or Z/tBu) strategy is powerful for solution-phase synthesis, the dominant methodology in modern research labs, particularly for automated solid-phase peptide synthesis (SPPS), is the Fmoc/tBu strategy. [][15]

| Feature | Z/tBu Strategy | Fmoc/tBu Strategy |

|---|---|---|

| N-α Protection | Z (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |

| N-α Deprotection | Catalytic Hydrogenation (H₂/Pd) | Mild Base (e.g., 20% Piperidine in DMF) [2] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Bzl) | Acid-labile (e.g., tBu, Trt) [16] |

| Final Cleavage | Strong Acid (e.g., HF, TFA) | Strong Acid (e.g., TFA) |

| Primary Application | Solution-Phase Synthesis, Fragment Synthesis [3] | Solid-Phase Peptide Synthesis (SPPS) [17] |

| Advantages | Robust, crystalline derivatives; avoids repetitive base treatment | Milder N-α deprotection; easily automated; UV monitoring of Fmoc cleavage [18] |

| Disadvantages | Hydrogenation step is not suitable for SPPS or sulfur-containing amino acids | Piperidine can cause side reactions (e.g., aspartimide formation) |

Conclusion

This compound remains a highly relevant and valuable reagent for chemists engaged in peptide synthesis. Its well-defined orthogonal protection and activation strategy provides a reliable and controllable method for incorporating tyrosine into peptide chains, particularly within the context of solution-phase synthesis. A thorough understanding of the principles behind the Z, tBu, and OSu moieties, coupled with robust experimental protocols, empowers researchers to leverage this classic building block for the successful synthesis of complex peptides for therapeutic and research applications.

References

-

The Crucial Role of N-Hydroxysuccinimide in Modern Peptide Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Selective protein N-terminal labeling with N-hydroxysuccinimide esters. (n.d.). National Institutes of Health.[Link]

-

Amino Acid-Protecting Groups. (2019). Chemical Reviews.[Link]

-

Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters. (2014). National Institutes of Health.[Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.[Link]

-

Amino Acid Sidechain Deprotection. (n.d.). AAPPTec.[Link]

-

Peptide synthesis. (n.d.). Wikipedia.[Link]

-

Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. (2006). Journal of Young Investigators.[Link]

-

Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. (n.d.). National Institutes of Health.[Link]

-

Peptide Synthesis: Solution-Phase. (2025). Chemistry LibreTexts.[Link]

-

Synthesis of Sulfated Tyrosine Peptides with Tyrosine O-Sulfate Synthons. (n.d.). Thieme.[Link]

-

Synthesis of Peptides by Solution Methods. (2025). ResearchGate.[Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.[Link]

-

Supporting information_OBC_rev1. (n.d.). The Royal Society of Chemistry.[Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.[Link]

-

Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. (n.d.). National Institutes of Health.[Link]

-

Recent development of peptide coupling reagents in organic synthesis. (n.d.). Arkivoc.[Link]

Sources

- 1. This compound | 10068-67-4 [amp.chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 9. peptide.com [peptide.com]

- 10. nbinno.com [nbinno.com]

- 11. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]

- 12. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 16. peptide.com [peptide.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Peptide synthesis - Wikipedia [en.wikipedia.org]

Solubility of Z-Tyr(tBu)-OSu in DMF and other organic solvents

An In-Depth Technical Guide to the Solubility of Z-Tyr(tBu)-OSu for Peptide Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of N-α-Cbz-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester, commonly abbreviated as this compound. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond simple data points to explain the underlying chemical principles that govern its solubility in N,N-Dimethylformamide (DMF) and other organic solvents, ensuring predictable and successful outcomes in peptide synthesis workflows.

Introduction: The Critical Role of this compound in Peptide Chemistry

This compound is a pivotal reagent in modern peptide synthesis. It is an amino acid derivative where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, the phenolic hydroxyl group of the tyrosine side chain is protected by a tert-butyl (tBu) group, and the carboxyl group is activated as an N-hydroxysuccinimide (NHS) ester. This specific combination of protecting groups and activation makes it highly valuable.

-

Z-Group: Provides urethane-based protection, which is stable under various conditions but can be removed by catalytic hydrogenation.

-

tBu-Group: A bulky, acid-labile group that effectively prevents side reactions at the tyrosine hydroxyl function. Its presence also significantly increases the molecule's hydrophobicity.[1]

-

OSu-Ester: An activated ester that reacts efficiently and selectively with primary amino groups under mild conditions to form stable amide bonds, which is the fundamental linkage in peptides.[2][3]

The success of a coupling reaction in peptide synthesis is fundamentally dependent on the proper solvation of all reactants. Poor solubility of an activated amino acid like this compound can lead to incomplete reactions, low yields, and the formation of impurities. Therefore, a thorough understanding of its solubility profile is not merely academic but a practical necessity for process optimization and reproducibility.

Physicochemical Properties of this compound

A molecule's physical properties are the primary determinants of its solubility behavior. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 10068-67-4 | [4][5] |

| Molecular Formula | C₂₅H₂₈N₂O₇ | [4][5] |

| Molecular Weight | 468.5 g/mol | [4][5] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 121-126 °C | [5] |

| XlogP (Hydrophobicity) | 3.4 | [6] |

The calculated XlogP value of 3.4 indicates a significant non-polar character, largely due to the aromatic Z-group and the aliphatic tBu-group.[6] This inherent hydrophobicity is a crucial factor in its solubility profile.

Solubility in DMF: The Premier Solvent

N,N-Dimethylformamide (DMF) is the most widely used solvent for solid-phase and solution-phase peptide synthesis for good reason.[7] It is a polar aprotic solvent with a high dielectric constant, capable of dissolving a wide range of organic molecules, including protected amino acids.

This compound exhibits excellent solubility in DMF. This is empirically validated by its common use as a solvent for measuring the compound's optical rotation, where a concentration of 1% (1 g in 100 mL) is standard practice.[5]

The Chemistry of Solvation in DMF

The high solubility of this compound in DMF can be attributed to a combination of factors related to the molecular structures of both the solute and the solvent.

-

Polar Aprotic Nature: DMF does not have acidic protons, so it doesn't form strong hydrogen bonds with itself, leaving its highly polar carbonyl group and the nitrogen's lone pair available to solvate other molecules.

-

Dipole-Dipole Interactions: The polar ester and urethane linkages in this compound are effectively solvated by the strong dipole of DMF molecules.

-

Dispersion Forces: The large, non-polar Z and tBu groups on this compound are accommodated by van der Waals interactions with the methyl groups and the overall organic character of DMF.

The logical relationship for selecting a solvent for a protected amino acid like this compound is illustrated below.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 10068-67-4 [amp.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Z-酪氨酸-(tBu)-OSu|Z-Tyr-(tBu)-OSu|10068-67-4|参数,分子结构式,图谱信息 - 物竞化学品数据库-专业、全面的化学品基础数据库 [basechem.org]

- 7. researchgate.net [researchgate.net]

Key physicochemical properties of Cbz-Tyr(tBu)-Osu

Peptide bond formation is an amidation reaction that requires activation of the carboxylic acid. Cbthis compound is a "pre-activated" amino acid derivative. The N-hydroxysuccinimide moiety is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of another amino acid. This approach offers a distinct advantage over in-situ activation methods by providing a stable, isolable activated species, which often leads to cleaner reactions with fewer side products and minimized racemization. [7]

Synthesis and Quality Control: A Self-Validating System

The trustworthiness of any reagent begins with its synthesis and rigorous analytical validation. A researcher using Cbthis compound must be confident in its identity and purity.

Conceptual Synthesis Workflow

The synthesis of Cbthis compound begins with the orthogonally protected precursor, Cbz-Tyr(tBu)-OH, which is then activated.

Caption: High-level workflow for the synthesis of Cbthis compound.

A typical laboratory-scale procedure involves dissolving the precursor Cbz-Tyr(tBu)-OH in an anhydrous solvent like DMF, followed by the addition of N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). [6]The reaction proceeds at room temperature, and the product is isolated after workup and purification.

Analytical Characterization Protocols

Validation of the final product is non-negotiable. A combination of chromatographic and spectroscopic methods is employed to confirm purity and structural identity.

A. High-Performance Liquid Chromatography (HPLC)

-

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. [7]It separates the target compound from any starting materials, reagents, or side products, allowing for accurate quantification of purity, often reported as a percentage of the total peak area.

-

Protocol Outline:

-

Sample Preparation: Prepare a ~1 mg/mL solution of Cbthis compound in a suitable solvent (e.g., Acetonitrile/Water mixture).

-

Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA) is typical. For example, a linear gradient from 30% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and 280 nm (to observe the aromatic rings).

-

Expected Outcome: A single, sharp major peak corresponding to the product. Purity should typically be ≥98% for use in synthesis. [8] B. Mass Spectrometry (MS)

-

-

Causality: MS provides a direct measurement of the mass-to-charge ratio (m/z), which confirms the molecular weight of the compound. [9]This is an unambiguous confirmation of the compound's elemental formula.

-

Protocol Outline:

-

Technique: Electrospray Ionization (ESI) is most common for this type of molecule, often coupled directly with HPLC (LC-MS).

-

Ionization Mode: Positive ion mode is typically used.

-

Sample Infusion: The sample can be infused directly or analyzed as the eluent from an HPLC run.

-

Expected Outcome: The detection of ions corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 469.5, the sodium adduct [M+Na]⁺ at m/z ≈ 491.5, or other common adducts.

-

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: While HPLC and MS confirm purity and molecular weight, NMR spectroscopy provides the definitive structural proof by mapping the carbon-hydrogen framework of the molecule. [10]It is the ultimate tool for confirming that the correct isomer has been synthesized.

-

Protocol Outline:

-

Technique: ¹H NMR (Proton NMR).

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Outcome: A complex spectrum with characteristic chemical shifts, integrations, and coupling patterns corresponding to all protons in the molecule:

-

Aromatic protons from the Cbz and Tyrosine rings.

-

A singlet integrating to 9 protons for the tert-butyl group.

-

Signals for the methylene and methine protons of the amino acid backbone.

-

A characteristic singlet for the succinimide protons.

-

-

Application in Peptide Synthesis: A Step-by-Step Workflow

The primary application of Cbthis compound is in solution-phase peptide synthesis for the formation of a peptide bond.

Protocol: Peptide Coupling Reaction

This protocol describes the coupling of Cbthis compound to a generic amino acid ester (e.g., H₂N-Ala-OMe).

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the amino component (e.g., Alanine methyl ester hydrochloride, 1.0 equivalent) in an anhydrous solvent like DMF.

-

Neutralization: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 1.1 equivalents), to neutralize the hydrochloride salt and free the primary amine. Stir for 10-15 minutes at 0°C.

-

Coupling: Dissolve Cbthis compound (1.05 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the stirring solution of the free amine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. [6]Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials.

-

Workup & Purification: Upon completion, quench the reaction, perform an aqueous workup to remove water-soluble byproducts, and purify the resulting dipeptide by flash column chromatography on silica gel.

Caption: Experimental workflow for a standard peptide coupling reaction.

Safety and Handling

As a laboratory reagent, Cbthis compound requires careful handling.

-

Hazards: The compound is irritating to the eyes, respiratory system, and skin. It may be harmful if swallowed or in direct contact with skin. [4]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. * Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. [4]* Storage: Due to its moisture sensitivity, ensure the container is tightly sealed after use and stored in a cool, dry place. [3][4]

Conclusion

Cbthis compound is a highly valuable and strategically designed reagent for peptide synthesis. Its orthogonal protecting groups provide chemists with exquisite control over reaction pathways, while its pre-activated N-hydroxysuccinimide ester facilitates clean and efficient peptide bond formation. A thorough understanding of its physicochemical properties, coupled with rigorous analytical validation and safe handling practices, is essential for its successful application in the development of novel peptides and therapeutics.

References

-

ChemBK. CBZ-OSU - Physico-chemical Properties. Available from: [Link]

-

PubChem. O-(1,1-Dimethylethyl)-N-((phenylmethoxy)carbonyl)-L-tyrosine. Available from: [Link]

- Google Patents. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine.

-

Digital CSIC. Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Available from: [Link]

-

ResearchGate. A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information_OBC_rev1. Available from: [Link]

-

Nantong Donboo Amino Acid Co., Ltd. TYR176 CBZ-酪氨酸-(TBU)-OSU 10068-67-4 CBthis compound. Available from: [Link]

-

Common Organic Chemistry. Benzyl N-Succinimidyl Carbonate (Cbz-OSu). Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory Activity against Thrombin. Available from: [Link]

-

National Institutes of Health. Fragment synthesis of disulfide-containing peptides. Available from: [Link]

-

National Institutes of Health. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Available from: [Link]

-

MDPI. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Available from: [Link]

-

The Ohio State University. Chemistry and Biochemistry Safety. Available from: [Link]

-

ResearchGate. Biomedical and Pharmaceutical Applications of HPLC–NMR and HPLC–NMR–MS. Available from: [Link]

-

PubChem. Fmoc-L-Tyr(tBu)-OH. Available from: [Link]

-

Aapptec Peptides. Z-Tyr-OtBu H2O. Available from: [Link]

-

The Ohio State University. Safety Culture | Department of Chemistry and Biochemistry. Available from: [Link]

-

PubMed. Determination of nitrotyrosine and tyrosine by high-performance liquid chromatography with tandem mass spectrometry and immunohistochemical analysis in livers of mice administered acetaminophen. Available from: [Link]

-

The Ohio State University. Occupational Health and Safety Training - OSU EHS. Available from: [Link]

-

Oregon State University. Publications | OSU Mass Spectrometry Center. Available from: [Link]

Sources

- 1. Cbz-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester [sigmaaldrich.com]

- 2. This compound | 10068-67-4 [amp.chemicalbook.com]

- 3. This compound | 10068-67-4 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. Determination of nitrotyrosine and tyrosine by high-performance liquid chromatography with tandem mass spectrometry and immunohistochemical analysis in livers of mice administered acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Z and tBu Protecting Groups in Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the strategic selection and management of protecting groups are paramount. These temporary modifications to reactive functional groups are the linchpins of a successful synthesis, dictating the feasibility of chain elongation while preventing undesirable side reactions.[1][2] Among the arsenal of available protecting groups, the benzyloxycarbonyl (Z or Cbz) and the tert-butyl (tBu) groups represent two of the most foundational and widely utilized moieties. This guide provides a deep dive into the core principles, practical applications, and critical considerations for employing Z and tBu groups in modern peptide synthesis.

The Principle of Orthogonality: A Strategic Imperative

Modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), relies on the concept of orthogonality.[3][4] An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others, enabling precise control over the synthetic process. The combination of a temporary N-terminal protecting group and more permanent side-chain protecting groups is the cornerstone of this approach.[3][4] The Z and tBu groups are classic examples of protecting groups that can be used in orthogonal or semi-orthogonal schemes, most notably in the widely adopted Fmoc/tBu and the historically significant Boc/Bzl strategies.[3]

The Benzyloxycarbonyl (Z or Cbz) Group: A Venerable Workhorse

Introduced by Max Bergmann and Leonidas Zervas in 1932, the benzyloxycarbonyl group was a revolutionary development that paved the way for modern peptide chemistry.[5] It remains a highly relevant protecting group, particularly in solution-phase synthesis and for the protection of the lysine side-chain in certain strategies.[1][6]

The Z group is a carbamate formed by the reaction of an amine with benzyl chloroformate (Cbz-Cl) or a related reagent.[7][8] This transformation converts the nucleophilic and basic amine into a non-reactive carbamate, where the nitrogen lone pair is delocalized into the carbonyl group, thus preventing it from participating in unwanted reactions.[8] The introduction of the Z group is typically straightforward and results in stable, often crystalline, protected amino acids.[1][9]

The primary and most elegant method for Z-group removal is catalytic hydrogenolysis.[10][11] In the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source, the benzylic C-O bond is cleaved, liberating the free amine, toluene, and carbon dioxide.[5][10] This deprotection method is exceptionally mild, occurring at neutral pH, which makes it compatible with a wide range of other functional groups that might be sensitive to acids or bases.[11][12]

Alternatively, the Z group can be cleaved by strong acids, such as hydrogen bromide (HBr) in acetic acid, or under dissolving metal reduction conditions (Na/liquid ammonia).[1][13] However, these conditions are harsher and less commonly employed in modern synthesis due to the potential for side reactions.[1]

The Z group's stability to both acidic and basic conditions makes it a robust protecting group.[12] Its orthogonality with acid-labile groups like Boc and base-labile groups like Fmoc is a key strategic advantage.[5] For instance, in a complex synthesis, a Z-protected lysine side chain will remain intact during the repeated acidolytic removal of a Boc N-terminal group or the basic cleavage of an Fmoc group.[6]

However, the Z group has limitations. The requirement for a heterogeneous catalyst for hydrogenolysis can sometimes be problematic, and the presence of sulfur-containing residues like methionine or cysteine can poison the catalyst. Furthermore, molecules containing other reducible functional groups, such as alkenes or alkynes, are incompatible with hydrogenolysis conditions.[12]

The tert-Butyl (tBu) Group: A Pillar of Modern SPPS

The tert-butyl group is a cornerstone of the widely used Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis.[14][15] Its high acid lability and stability to the basic conditions used for Fmoc removal make it an ideal choice for protecting the side chains of numerous amino acids.[14][15]

The tBu group is employed to protect a variety of reactive side chains:

-

Serine, Threonine, and Tyrosine: The hydroxyl groups are protected as tBu ethers.[1][15]

-

Aspartic Acid and Glutamic Acid: The side-chain carboxyl groups are protected as tBu esters.[1][15]

-

Cysteine: The thiol group can be protected as a tBu thioether.[15]

The steric bulk of the tBu group effectively shields the protected functionality, while its electronic properties render it stable to a wide range of reagents, particularly bases.[16]

The tBu group is readily cleaved by strong acids, most commonly trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[14][17] The mechanism proceeds through the formation of a stable tertiary carbocation (the tert-butyl cation), which is then quenched.[16][18]

This generation of a highly reactive tert-butyl cation is a critical aspect of tBu deprotection.[19] These cations can alkylate nucleophilic residues in the peptide, such as tryptophan and methionine, leading to undesirable byproducts.[19][20] To prevent these side reactions, "scavengers" are added to the cleavage cocktail.[21] Common scavengers include water, triisopropylsilane (TIS), and ethanedithiol (EDT), which act to trap the tBu cations.[14]

The key to the Fmoc/tBu strategy is its orthogonality. The Fmoc group, protecting the α-amino group, is removed by a base (typically 20% piperidine in DMF), while the tBu group remains stable under these conditions.[14][15] Conversely, the tBu group is cleaved by TFA, which does not affect the peptide backbone amides.[14]

A significant side reaction associated with Asp(OtBu) is the formation of aspartimide, a cyclic imide that can lead to racemization and the formation of β-aspartyl peptides. This is more prevalent in sequences containing Asp-Gly or Asp-Ser motifs.[14]

Comparative Analysis: Z vs. tBu

| Feature | Z (Benzyloxycarbonyl) Group | tBu (tert-Butyl) Group |

| Chemical Nature | Carbamate | Ether, Ester, Thioether |

| Primary Use | Nα-protection (solution phase), Lys side-chain | Side-chain protection (Fmoc/tBu SPPS) |

| Protection Reagent | Benzyl chloroformate (Cbz-Cl) | Isobutylene, tert-butyl acetate |

| Primary Deprotection | Catalytic Hydrogenolysis (H₂/Pd/C) | Strong Acid (TFA) |

| Deprotection pH | Neutral | Acidic |

| Key Advantages | Mild, neutral deprotection; robust stability to acid/base.[11][12] | High acid lability; stable to base; cornerstone of Fmoc SPPS.[14][15] |

| Key Disadvantages | Incompatible with reducible groups and sulfur; catalyst poisoning.[12] | Generates reactive tBu cations requiring scavengers; potential for aspartimide formation.[14][19] |

| Orthogonal To | Boc, Fmoc | Fmoc |

Experimental Protocols

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[5]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[5]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[5]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[5]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[5]

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Z-protected amino acid.[5]

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Z-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[5]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[5]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[5]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[5]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

-

Resin Preparation: After the final Fmoc deprotection and washing of the peptide-resin, dry the resin under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) and allow the mixture to react at room temperature for 2-4 hours with occasional swirling.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Pelleting and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and cleaved protecting groups.

-

Drying: Dry the crude peptide pellet under vacuum.

Visualizing the Chemistry

Caption: Deprotection of tBu groups during the final TFA cleavage step in SPPS.

Conclusion

The Z and tBu protecting groups, while differing significantly in their chemical properties and applications, are indispensable tools in the peptide chemist's toolbox. The Z group, with its robust nature and mild hydrogenolytic cleavage, remains a valuable asset, especially in solution-phase synthesis. The tBu group is central to the dominant Fmoc/tBu solid-phase strategy, enabling the efficient and orthogonal synthesis of complex peptides. A thorough understanding of their respective chemistries, including their mechanisms of cleavage and potential side reactions, is crucial for the rational design of synthetic strategies and the successful production of high-purity peptides for research and therapeutic development.

References

- Benchchem. (n.d.). Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258–268.

- Bachem. (2021, March 18). Z - Benzyloxycarbonyl.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis: A Detailed Guide. Chemical reviews, 109(6), 2455–2504.

- Benchchem. (n.d.). Stability of the tert-Butyl (tBu) Protecting Group Under Various SPPS Conditions: A Comparative Guide.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.).

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).

- Benchchem. (n.d.). advantages and disadvantages of Boc versus Cbz protecting group.

- Technical Support Information Bulletin 1207. (n.d.).

- Benchchem. (n.d.). The Pivotal Role of tert-Butyl Esters in Organic Synthesis: A Guide to Protection and Deprotection Strategies.

- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.

- Wikipedia. (n.d.). Peptide synthesis.

- Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages.

- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.

- YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry.

- ACS Publications. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.

Sources

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. m.youtube.com [m.youtube.com]

- 8. nbinno.com [nbinno.com]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bachem.com [bachem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. peptide.com [peptide.com]

- 18. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 19. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Peptide synthesis - Wikipedia [en.wikipedia.org]

Methodological & Application

Protocol for using Z-Tyr(tBu)-OSu in solution-phase peptide synthesis

An In-Depth Guide to the Application of Z-Tyr(tBu)-OSu in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the use of N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester (this compound) in solution-phase peptide synthesis (SPPS). This guide is designed for researchers and professionals in peptide chemistry and drug development, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and critical troubleshooting insights. By elucidating the causality behind experimental choices, this document serves as a practical and educational resource for the successful incorporation of the protected tyrosine residue into peptide chains.

Introduction: The Strategic Role of this compound

Solution-phase peptide synthesis, while a classical methodology, remains indispensable for large-scale production and the synthesis of complex peptide fragments. The success of this technique hinges on the strategic selection and use of protecting groups to prevent unwanted side reactions and ensure the specific formation of peptide bonds.[1][2]

This compound is a highly valuable building block for this purpose. It features three key components that dictate its function:

-

The Z (Benzyloxycarbonyl) Group: This is a well-established, robust protecting group for the α-amino terminus.[3] Its stability under a range of conditions prevents racemization during activation and coupling.[3] The Z-group is typically removed via catalytic hydrogenation, a condition that does not affect most other protecting groups.[4]

-

The tBu (tert-butyl) Group: This group protects the phenolic hydroxyl function on the tyrosine side chain. The bulky tBu ether is stable to the conditions required for peptide coupling and Z-group removal but is selectively cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA).[1][5]

-

The OSu (N-hydroxysuccinimidyl) Ester: This moiety "pre-activates" the carboxyl group of the amino acid. NHS esters are highly reactive towards nucleophilic attack by primary amines (such as the N-terminus of a growing peptide chain), leading to the efficient formation of a stable amide bond without the need for an in-situ coupling reagent.[6][7]

The combination of these features in a single molecule provides an efficient and controlled method for introducing a protected tyrosine residue into a peptide sequence. The orthogonality of the Z and tBu groups is a cornerstone of this strategy, allowing for selective deprotection at different stages of the synthesis.[1][8]

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application.

| Property | Value | Reference |

| CAS Number | 10068-67-4 | [9][10][11] |

| Molecular Formula | C₂₅H₂₈N₂O₇ | [9] |

| Molecular Weight | 468.5 g/mol | [9] |

| Appearance | White to off-white powder/solid | [9][11] |

| Melting Point | 118-126 °C | [9][10] |

| Solubility | Soluble in DMF, DCM, Chloroform. Limited solubility in non-polar solvents. | [9] |

| Storage Conditions | Store at 0-8°C, sealed in a dry, dark environment.[9][10][12] For long-term storage, -20°C is recommended.[12][13] |

Handling Precautions: this compound is moisture-sensitive due to the reactive NHS ester. Always handle the reagent in a dry environment (e.g., under an inert atmosphere like nitrogen or argon) and use anhydrous solvents to prevent hydrolysis of the active ester, which would render it incapable of coupling.

Core Protocol: Peptide Coupling in Solution Phase

This section details the step-by-step procedure for coupling this compound to a peptide fragment with a free N-terminus (H₂N-peptide).

Rationale of the Experimental Design

The protocol is designed to maximize coupling efficiency while minimizing side reactions.

-

Solvent Choice: Dimethylformamide (DMF) is an excellent solvent for peptide synthesis due to its high polarity, which effectively solvates the peptide chains and reagents, preventing aggregation.[14][15] Anhydrous DMF is critical to prevent hydrolysis of the OSu ester.

-

Stoichiometry: A slight excess of the this compound (1.1 to 1.2 equivalents) is used to drive the reaction to completion, ensuring that all the free N-terminal amine of the peptide fragment is acylated.

-

Base Addition: A non-nucleophilic base like Diisopropylethylamine (DIPEA) is often added, particularly if the N-terminal amine of the peptide fragment is in its salt form (e.g., a hydrochloride or TFA salt). The base neutralizes the salt to liberate the free amine, which is the active nucleophile for the coupling reaction.[16]

-

Temperature Control: The reaction is initiated at 0°C to control the initial rate of reaction and minimize potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Detailed Experimental Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]